1-[2-(4-aminopyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride
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Overview
Description
1-[2-(4-Imino-1,4-dihydropyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of pyrimidine, isoquinoline, and triazole moieties, which contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Imino-1,4-dihydropyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride typically involves multicomponent reactions. One common method is the Biginelli reaction, which combines an aldehyde, a β-ketoester, and urea under acidic conditions to form dihydropyrimidinones . This reaction can be catalyzed by various acids, including silicotungstic acid supported on Ambelyst-15 .
Industrial Production Methods
For industrial-scale production, the Biginelli reaction can be optimized using heterogeneous catalysis to allow easy recovery of the product and recycling of the catalyst . This method is advantageous due to its economic and environmental benefits, as it reduces waste and improves yield.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Imino-1,4-dihydropyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with potentially unique properties and applications .
Scientific Research Applications
1-[2-(4-Imino-1,4-dihydropyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-Imino-1,4-dihydropyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. This interaction can lead to the inhibition or activation of specific cellular processes, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyrimidinones and triazole derivatives, such as:
3,4-Dihydropyrimidin-2(1H)-ones: Known for their broad range of pharmacological activities.
Triazole derivatives: Widely used in medicinal chemistry for their antimicrobial and anticancer properties.
Uniqueness
What sets 1-[2-(4-Imino-1,4-dihydropyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride apart is its unique combination of structural motifs, which endows it with a diverse range of chemical and biological activities. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C17H19Cl2N7O2 |
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Molecular Weight |
424.3 g/mol |
IUPAC Name |
1-[2-(4-aminopyrimidin-2-yl)-3,4-dihydro-1H-isoquinolin-5-yl]-5-methyltriazole-4-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C17H17N7O2.2ClH/c1-10-15(16(25)26)21-22-24(10)13-4-2-3-11-9-23(8-6-12(11)13)17-19-7-5-14(18)20-17;;/h2-5,7H,6,8-9H2,1H3,(H,25,26)(H2,18,19,20);2*1H |
InChI Key |
MJRGJIYSGTXBLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC3=C2CCN(C3)C4=NC=CC(=N4)N)C(=O)O.Cl.Cl |
Origin of Product |
United States |
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